molecular formula C13H17BrO B8579578 1-bromo-3-cyclohexyloxy-2-methylbenzene

1-bromo-3-cyclohexyloxy-2-methylbenzene

Cat. No.: B8579578
M. Wt: 269.18 g/mol
InChI Key: JHZOJTWIELYAOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-bromo-3-cyclohexyloxy-2-methylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom, a cyclohexyloxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-3-cyclohexyloxy-2-methylbenzene typically involves the bromination of 3-cyclohexyloxy-2-methyl-benzene. The reaction is carried out using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions are carefully controlled to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Safety measures are also implemented to handle the hazardous reagents involved in the bromination process .

Chemical Reactions Analysis

Types of Reactions: 1-bromo-3-cyclohexyloxy-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of phenolic compounds.

    Reduction: Formation of de-brominated benzene derivatives.

Scientific Research Applications

1-bromo-3-cyclohexyloxy-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromo-3-cyclohexyloxy-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclohexyloxy group can influence the compound’s solubility and reactivity. The pathways involved may include the activation of specific enzymes or receptors in biological systems .

Comparison with Similar Compounds

Uniqueness: 1-bromo-3-cyclohexyloxy-2-methylbenzene is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-bromo-3-cyclohexyloxy-2-methylbenzene

InChI

InChI=1S/C13H17BrO/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3

InChI Key

JHZOJTWIELYAOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Br)OC2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared by substituting cyclohexanol for (3-(dimethylamino)phenyl)methanol and 3-bromo-2-methylphenol for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in EXAMPLE 34A.
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